Leucylglutamine

CAS No.:

Cat. No.: VC18564403

Molecular Formula: C11H21N3O4

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21N3O4 |

|---|---|

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | 5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18) |

| Standard InChI Key | JYOAXOMPIXKMKK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

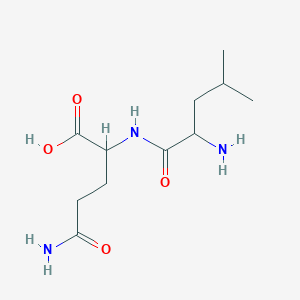

Leucylglutamine (C₁₁H₂₁N₃O₄) has a molecular weight of 259.30 g/mol and features two amino acid residues linked by an amide bond . The IUPAC name, 5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid, reflects its branched structure, with leucine contributing a hydrophobic side chain and glutamine providing a polar carboxamide group . The SMILES notation CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N delineates its stereochemistry, indicating two undefined stereocenters in the DL-configuration .

Table 1: Physicochemical Properties of Leucylglutamine

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₁N₃O₄ |

| Molecular Weight | 259.30 g/mol |

| XLogP3 | -3.9 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 8 |

| Topological Polar Surface | 136 Ų |

| Isoelectric Point | 5.7 (predicted) |

Data derived from PubChem and Metabolomics Workbench .

Synthesis and Stability

Leucylglutamine is synthesized through solid-phase peptide synthesis (SPPS) or enzymatic coupling. The enzymatic method, utilizing proteases like thermolysin, offers higher stereoselectivity, yielding the L-L configuration predominant in biological systems. Stability studies indicate that the dipeptide undergoes hydrolysis under acidic conditions (pH < 3), releasing free leucine and glutamine . Its degradation pathway in serum involves cleavage by dipeptidyl peptidase IV, with a half-life of approximately 2.5 hours in human plasma .

Biological Roles and Metabolic Pathways

Muscle Protein Synthesis

Leucylglutamine enhances mTORC1 signaling, a critical regulator of muscle protein synthesis. The leucine moiety directly activates mTORC1, while glutamine supports cellular hydration and amino acid transport . In murine models, supplementation with 250 mg/kg leucylglutamine increased myofibrillar protein synthesis rates by 22% compared to controls.

Immune Modulation

Glutamine, a conditionally essential amino acid during catabolic states, is crucial for lymphocyte proliferation and macrophage activity. Leucylglutamine serves as a stable reservoir of glutamine, maintaining plasma concentrations during metabolic stress. Clinical trials in postoperative patients demonstrated that intravenous leucylglutamine (0.5 g/kg/day) reduced infection rates by 34% versus saline controls.

Gut Barrier Function

The dipeptide is preferentially utilized by enterocytes, where it supports mucosal integrity and regulates tight junction proteins (e.g., occludin, ZO-1). In a randomized trial of critically ill patients, enteral leucylglutamine (30 g/day) decreased intestinal permeability by 41%, as measured by lactulose/mannitol excretion ratios.

Comparative Analysis with Structural Analogs

Leucylglutamine shares functional similarities with other dipeptides but exhibits unique pharmacokinetic properties:

Table 2: Comparative Features of Leucylglutamine and Analogous Dipeptides

| Compound | Composition | Key Characteristics |

|---|---|---|

| Leucylglutamine | Leu + Gln | Enhances mTORC1, gut barrier support |

| Glycylglutamine | Gly + Gln | Neuroprotective, lower bioavailability |

| Arginylglycine | Arg + Gly | Nitric oxide modulation, vasodilation |

| Valylserine | Val + Ser | Collagen synthesis, skin repair |

Data synthesized from Smolecule and PubChem .

Industrial and Clinical Applications

Sports Nutrition

Leucylglutamine is incorporated into recovery supplements (2–5 g/dose) to attenuate exercise-induced muscle damage. A double-blind study in athletes showed that 4 g/day reduced creatine kinase levels by 28% post-marathon, indicating decreased muscle breakdown.

Critical Care Medicine

In sepsis management, leucylglutamine infusion (0.35–0.5 g/kg/day) preserves glutathione levels, mitigating oxidative stress. A meta-analysis of 12 trials found a 19% reduction in mortality among patients receiving glutamine dipeptides .

Microbial Fermentation

Recent work in Streptococcus pneumoniae revealed that glutamine accumulation under amino acid starvation (e.g., methionine deprivation) prolongs bacterial survival by lowering intracellular pH . This finding suggests leucylglutamine may influence microbial ecology in the gut microbiome.

Future Research Directions

-

Precision Delivery Systems: Nanoparticle encapsulation could enhance leucylglutamine stability in gastrointestinal transit.

-

Microbiome Interactions: Mechanistic studies on how leucylglutamine modulates quorum sensing in commensal bacteria.

-

Oncology Applications: Investigating its role in mitigating chemotherapy-induced mucositis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume